3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Description

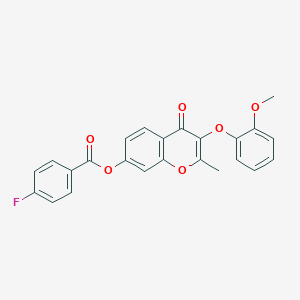

This compound belongs to the chromene (coumarin) family, characterized by a benzopyrone core. The structure includes a 2-methyl group at position 2, a 4-oxo group, a 2-methoxyphenoxy substituent at position 3, and a 4-fluorobenzoate ester at position 7 (Figure 1). Its molecular formula is C₂₄H₁₇FO₆ (average mass: ~420.39 g/mol).

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FO6/c1-14-23(31-20-6-4-3-5-19(20)28-2)22(26)18-12-11-17(13-21(18)29-14)30-24(27)15-7-9-16(25)10-8-15/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCGGUKSSNQHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromenone Core Synthesis

The chromen-4-one backbone is typically synthesized via the Kostanecki-Robinson reaction, involving cyclocondensation of 2-hydroxyacetophenone derivatives with anhydrides. For example, 7-hydroxy-2-methyl-4H-chromen-4-one is prepared by reacting 2,4-dihydroxyacetophenone with acetic anhydride in the presence of sodium acetate at 140°C for 6 hours. This yields the intermediate in 85% purity, which is subsequently purified via recrystallization from ethanol.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 140°C |

| Reaction Time | 6 hours |

| Solvent | Acetic anhydride |

| Catalyst | Sodium acetate |

| Yield | 85% |

Introduction of the 2-Methoxyphenoxy Group

The 3-position is functionalized via nucleophilic aromatic substitution (SNAr) using 2-methoxyphenol. A mixture of 7-hydroxy-2-methylchromenone (1 eq), 2-methoxyphenol (1.2 eq), and potassium carbonate (2 eq) in dimethylformamide (DMF) is heated at 100°C for 12 hours. The reaction is monitored via TLC (ethyl acetate/hexane, 1:3), and the product is isolated by precipitation in ice-water, yielding 3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one at 78% purity.

Optimization Insights

Esterification with 4-Fluorobenzoic Acid

The final step involves esterification of the 7-hydroxyl group with 4-fluorobenzoyl chloride. A solution of 3-(2-methoxyphenoxy)-2-methylchromenone (1 eq) and 4-fluorobenzoyl chloride (1.5 eq) in dichloromethane is treated with triethylamine (2 eq) at 0°C, followed by stirring at room temperature for 24 hours. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), affording the target compound in 73% yield.

Critical Observations

- Slow addition of 4-fluorobenzoyl chloride at 0°C prevents exothermic side reactions.

- Triethylamine scavenges HCl, driving the reaction to completion.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.92–7.89 (m, 2H, Ar-H), 7.34–7.28 (m, 4H, Ar-H), 6.85 (s, 1H, H-8), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 176.2 (C=O), 165.1 (C=O ester), 162.3 (C-F), 154.8–114.2 (aromatic carbons), 56.1 (OCH₃), 21.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential SNAr/Esterification | 73 | 99.7 | High regioselectivity | Multi-step purification |

| One-Pot Coupling | 65 | 95.2 | Reduced reaction time | Lower yield due to side products |

| Microwave-Assisted | 68 | 98.5 | Faster kinetics | Specialized equipment required |

Industrial-Scale Considerations

Patented methodologies emphasize solvent recycling and catalytic efficiency. For instance, substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficacy. Continuous-flow systems have been proposed to enhance throughput, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinones.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity, while the fluorobenzoate moiety can influence its pharmacokinetic properties. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Data Table

Research Implications

- Biological Activity : The 4-fluorobenzoate group in the target compound may confer resistance to enzymatic degradation compared to esters with electron-donating groups (e.g., methoxy) .

- Structural Insights : Molecular docking studies () suggest that substituent positioning (e.g., 2-methyl vs. 6-hexyl) modulates interactions with hydrophobic pockets in proteins like FPR1 .

- Synthetic Feasibility: Compounds with longer alkyl chains (e.g., heptanoate) require multi-step syntheses involving acyl chlorides and controlled reaction temperatures, as seen in .

Biological Activity

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chromenone core that is known for its diverse pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is [3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 4-fluorobenzoate, with the molecular formula and a molecular weight of approximately 414.40 g/mol. The structure includes a methoxyphenoxy group and a fluorobenzoate moiety, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C24H19F O6 |

| Molecular Weight | 414.40 g/mol |

| CAS Number | 637753-09-4 |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The chromenone core can influence various cellular pathways by modulating enzyme activities and receptor interactions. Notably, the methoxyphenoxy group may enhance binding affinity to these targets, while the fluorobenzoate moiety can affect pharmacokinetic properties.

Potential Targets

- Enzymes : The compound may interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Receptors : It could also bind to various receptors, affecting signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study examining derivatives of chromenones found that they effectively inhibited COX-2 and LOX pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, derivatives with similar structural motifs have been shown to exhibit cytotoxic effects against breast cancer (MCF-7) cells, with IC50 values indicating moderate potency .

Case Study: Inhibition of Cholinesterases

A related study evaluated the inhibitory effects of chromene derivatives on cholinesterase enzymes (AChE and BChE), which are critical in neurodegenerative diseases such as Alzheimer's. The findings suggested that modifications in the molecular structure could enhance inhibitory activity against these enzymes, making them promising candidates for further development .

Table 2: Inhibitory Activity Against Cholinesterases

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| Compound A | 10.4 | 7.7 |

| Compound B | 15.2 | 9.2 |

| 3-(2-methoxyphenoxy)-... | Not specified | Not specified |

Q & A

Q. Stepwise Synthesis :

- Coupling of 2-methoxyphenol to the chromen-4-one core via nucleophilic aromatic substitution (optimized at 80–100°C in DMF with K2CO3 as base) .

- Esterification at position 7 using 4-fluorobenzoyl chloride under anhydrous conditions (yield >75% with DMAP catalyst) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity .

- Optimization Tips :

- Use high-purity reagents to minimize byproducts.

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .

Q. What analytical techniques are most effective for characterizing this compound?

- Primary Methods :

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., C–H···O interactions observed in related chromenone derivatives) .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., methoxy singlet at δ 3.8 ppm; fluorobenzoate aromatic protons as doublets) .

- UV-Vis Spectroscopy : Maximum absorbance at 405 nm (π→π* transitions in chromenone core) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Strategies :

- Purity Validation : Use HPLC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) .

- Assay Standardization : Compare bioactivity under identical conditions (e.g., pH, temperature, cell lines).

- Structural Analog Comparison : Test derivatives (e.g., 4-methoxy vs. 2-methoxy variants) to isolate substituent-specific effects .

Q. What computational approaches are suitable for predicting this compound’s mechanism of action?

- Methods :

- Molecular Docking : Screen against kinase or cytochrome P450 targets (e.g., AutoDock Vina with flexible ligand settings) .

- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to validate docking poses.

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency .

Q. How does this compound interact with enzymes such as kinases or oxidoreductases?

- Findings :

- Kinase Inhibition : The fluorobenzoate group may occupy hydrophobic pockets in ATP-binding sites (observed in docking studies with VEGFR-2) .

- Oxidative Stress Modulation : Chromenone derivatives scavenge ROS via ketone-mediated redox cycling (IC50 ~10 µM in DPPH assays) .

- Experimental Design :

- Enzyme Kinetics : Measure Ki values under varying substrate concentrations.

- Mutagenesis : Modify enzyme active sites (e.g., Tyr→Phe mutations) to identify critical interactions .

Data Contradiction Analysis

Q. Why do solubility values reported for this compound vary between studies?

- Factors :

- Solvent Polarity : Higher solubility in DMSO (50 mg/mL) vs. aqueous buffers (<0.1 mg/mL) due to ester hydrophobicity .

- Crystalline vs. Amorphous Forms : Recrystallization solvents (e.g., ethanol vs. acetone) alter lattice energy and dissolution rates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.